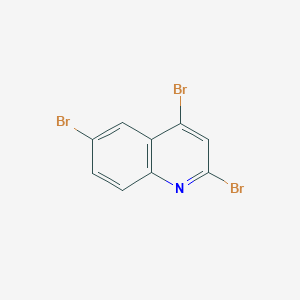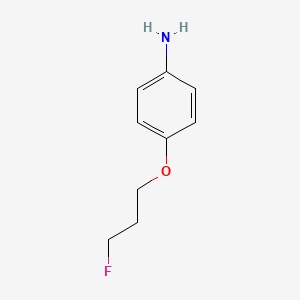
4-(3-Fluoropropoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoropropoxy)aniline is an organic compound with the molecular formula C9H12FNO It is characterized by the presence of a fluorine atom attached to a propoxy group, which is further connected to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Fluoropropoxy)aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-nitroaniline with 3-fluoropropanol under basic conditions, followed by reduction of the nitro group to an amine. This method typically requires the use of a strong base such as sodium hydroxide and a reducing agent like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and safety, employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically target the nitro group (if present in intermediates) to form the amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(3-Fluoropropoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-Fluoropropoxy)aniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the propoxy group, making it less versatile in certain reactions.
4-(3-Fluoropropoxy)phenol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and applications.
Uniqueness
4-(3-Fluoropropoxy)aniline is unique due to the presence of both a fluorine atom and a propoxy group attached to an aniline ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
4-(3-fluoropropoxy)aniline |
InChI |
InChI=1S/C9H12FNO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7,11H2 |
InChI Key |
ROFDNAMKBKZAQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


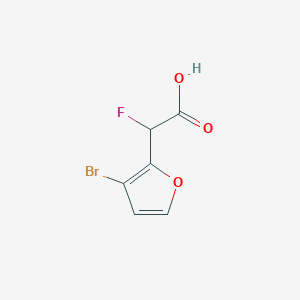
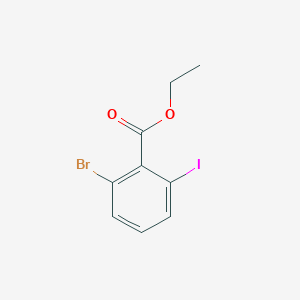
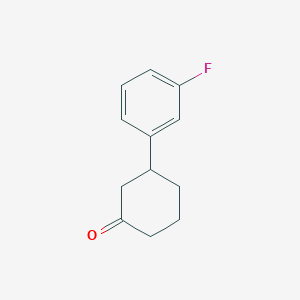
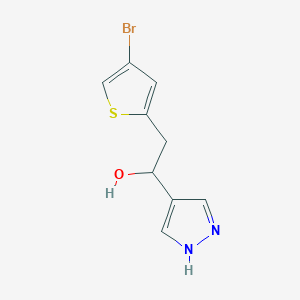
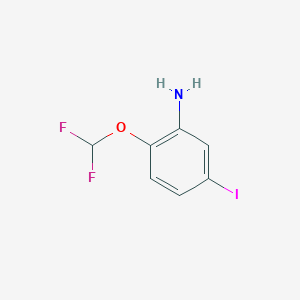
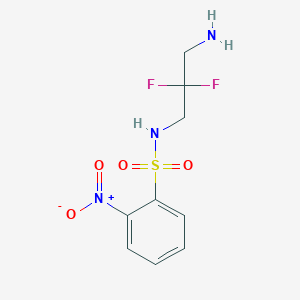
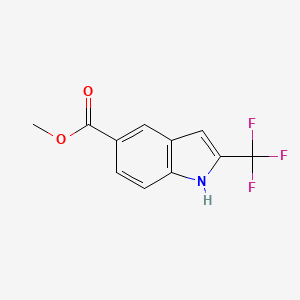

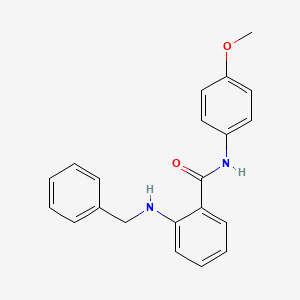
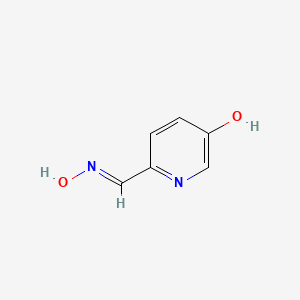
![6-Chloro-2-((1R)-1-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15243616.png)
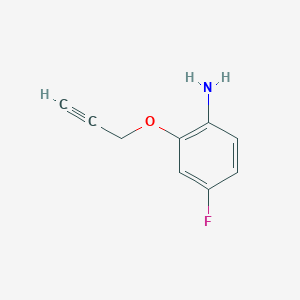
![2-([1,1'-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde](/img/structure/B15243634.png)
